Cas no 1492878-05-3 (1-(bromomethyl)-1-(tert-butoxymethyl)cyclopropane)

1-(Bromomethyl)-1-(tert-butoxymethyl)cyclopropane is a specialized cyclopropane derivative featuring both bromomethyl and tert-butoxymethyl functional groups. This compound is valuable in synthetic organic chemistry as a versatile building block for constructing complex molecular architectures. The bromomethyl group offers reactivity for nucleophilic substitution, enabling further functionalization, while the tert-butoxymethyl moiety provides steric protection and stability under various reaction conditions. Its cyclopropane ring imparts rigidity, making it useful in the synthesis of constrained analogs for pharmaceutical and materials science applications. The compound is particularly advantageous in controlled polymerization and cross-coupling reactions, where selective reactivity is required. Proper handling is essential due to the lability of the bromomethyl group.
1-(bromomethyl)-1-(tert-butoxymethyl)cyclopropane structure
1492878-05-3 structure
Product name:1-(bromomethyl)-1-(tert-butoxymethyl)cyclopropane
CAS No:1492878-05-3
MF:C9H17BrO
MW:221.134682416916
CID:5281556

1-(bromomethyl)-1-(tert-butoxymethyl)cyclopropane Chemical and Physical Properties

Names and Identifiers

    • 1-(bromomethyl)-1-(tert-butoxymethyl)cyclopropane
    • Inchi: 1S/C9H17BrO/c1-8(2,3)11-7-9(6-10)4-5-9/h4-7H2,1-3H3
    • InChI Key: PGORIEKMYJZJDM-UHFFFAOYSA-N
    • SMILES: C1(CBr)(COC(C)(C)C)CC1

1-(bromomethyl)-1-(tert-butoxymethyl)cyclopropane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-674963-0.25g
1-(bromomethyl)-1-[(tert-butoxy)methyl]cyclopropane
1492878-05-3
0.25g
$1065.0 2023-03-11
Enamine
EN300-674963-2.5g
1-(bromomethyl)-1-[(tert-butoxy)methyl]cyclopropane
1492878-05-3
2.5g
$2268.0 2023-03-11
Enamine
EN300-674963-0.5g
1-(bromomethyl)-1-[(tert-butoxy)methyl]cyclopropane
1492878-05-3
0.5g
$1111.0 2023-03-11
Enamine
EN300-674963-10.0g
1-(bromomethyl)-1-[(tert-butoxy)methyl]cyclopropane
1492878-05-3
10.0g
$4974.0 2023-03-11
Enamine
EN300-674963-5.0g
1-(bromomethyl)-1-[(tert-butoxy)methyl]cyclopropane
1492878-05-3
5.0g
$3355.0 2023-03-11
Enamine
EN300-674963-0.05g
1-(bromomethyl)-1-[(tert-butoxy)methyl]cyclopropane
1492878-05-3
0.05g
$972.0 2023-03-11
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01105622-1g
1-(Bromomethyl)-1-[(tert-butoxy)methyl]cyclopropane
1492878-05-3 95%
1g
¥5775.0 2023-04-10
Enamine
EN300-674963-0.1g
1-(bromomethyl)-1-[(tert-butoxy)methyl]cyclopropane
1492878-05-3
0.1g
$1019.0 2023-03-11
Enamine
EN300-674963-1.0g
1-(bromomethyl)-1-[(tert-butoxy)methyl]cyclopropane
1492878-05-3
1g
$0.0 2023-06-07

Additional information on 1-(bromomethyl)-1-(tert-butoxymethyl)cyclopropane

Recent Advances in the Application of 1-(Bromomethyl)-1-(tert-butoxymethyl)cyclopropane (CAS: 1492878-05-3) in Chemical Biology and Pharmaceutical Research

The compound 1-(bromomethyl)-1-(tert-butoxymethyl)cyclopropane (CAS: 1492878-05-3) has recently emerged as a versatile building block in synthetic chemistry, particularly in the development of novel pharmaceuticals and bioactive molecules. Its unique cyclopropane ring structure, coupled with the reactive bromomethyl and tert-butoxymethyl functional groups, makes it a valuable intermediate for the synthesis of complex molecular architectures. Recent studies have highlighted its potential in drug discovery, particularly in the construction of cyclopropane-containing pharmacophores, which are known for their enhanced metabolic stability and conformational rigidity.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 1-(bromomethyl)-1-(tert-butoxymethyl)cyclopropane as a key intermediate in the synthesis of cyclopropane-fused gamma-lactams, a class of compounds with demonstrated activity against neurodegenerative diseases. The study reported a high-yielding, stereoselective synthesis route that leveraged the reactivity of the bromomethyl group for subsequent functionalization. The resulting compounds showed promising in vitro activity against amyloid-beta aggregation, a hallmark of Alzheimer's disease.

Another significant application was reported in ACS Chemical Biology, where the compound was used to develop novel covalent inhibitors for protein-protein interactions. The tert-butoxymethyl group served as a protecting group that could be selectively removed under mild acidic conditions, allowing for precise control over the inhibitor's reactivity profile. This approach enabled the development of selective inhibitors for challenging targets such as the KRAS oncoprotein, with the cyclopropane moiety contributing to improved target engagement and pharmacokinetic properties.

Recent advances in flow chemistry have also incorporated 1-(bromomethyl)-1-(tert-butoxymethyl)cyclopropane as a key component in continuous manufacturing processes. A 2024 Nature Communications paper described its use in a telescoped synthesis of antiviral nucleoside analogs, where the compound's stability under flow conditions and predictable reactivity significantly improved process efficiency and yield compared to batch methods. This application is particularly relevant given the ongoing need for rapid development of antiviral therapeutics.

From a safety and handling perspective, recent studies have provided updated guidelines for working with 1-(bromomethyl)-1-(tert-butoxymethyl)cyclopropane. While the compound is generally stable when stored properly (recommended at 2-8°C under inert atmosphere), its bromomethyl group makes it a potential alkylating agent that requires appropriate safety precautions. Recent toxicological studies suggest that proper engineering controls and personal protective equipment are sufficient to mitigate risks during laboratory-scale operations.

Looking forward, the unique properties of 1-(bromomethyl)-1-(tert-butoxymethyl)cyclopropane position it as a valuable tool in several emerging areas of pharmaceutical research. Its application in PROTAC (proteolysis targeting chimera) development is particularly promising, as the cyclopropane scaffold can provide optimal linker geometry for ternary complex formation. Additionally, its potential in radiopharmaceutical development is being explored, where the bromine atom could serve as a handle for isotopic exchange with radioactive isotopes for diagnostic imaging applications.

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